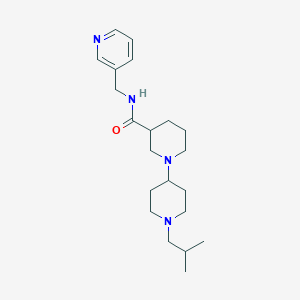
1-(2-fluorobenzoyl)-N-(3-methylphenyl)prolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-fluorobenzoyl)-N-(3-methylphenyl)prolinamide, also known as FPPP, is a chemical compound that belongs to the family of prolinamide derivatives. It is a white crystalline powder that has been extensively studied for its potential applications in scientific research. FPPP has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research studies.
Mecanismo De Acción
The exact mechanism of action of 1-(2-fluorobenzoyl)-N-(3-methylphenyl)prolinamide is not fully understood, but it is believed to act on various receptors in the brain and nervous system. It has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. 1-(2-fluorobenzoyl)-N-(3-methylphenyl)prolinamide has also been shown to interact with the dopamine receptor, which is involved in the regulation of movement and mood.
Biochemical and Physiological Effects:
1-(2-fluorobenzoyl)-N-(3-methylphenyl)prolinamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to have anticonvulsant and analgesic effects, making it a promising candidate for the treatment of epilepsy and chronic pain. 1-(2-fluorobenzoyl)-N-(3-methylphenyl)prolinamide has also been shown to have anti-inflammatory effects, which could have potential applications in the treatment of inflammatory disorders such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-fluorobenzoyl)-N-(3-methylphenyl)prolinamide has several advantages for lab experiments, including its ability to modulate the activity of GABA and dopamine receptors. It has also been shown to have a low toxicity profile, making it a relatively safe compound to work with. However, 1-(2-fluorobenzoyl)-N-(3-methylphenyl)prolinamide has several limitations, including its limited solubility in water and its potential to interact with other compounds in the experimental system.
Direcciones Futuras
There are several future directions for research on 1-(2-fluorobenzoyl)-N-(3-methylphenyl)prolinamide. One potential area of study is its potential applications in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of research could focus on the development of new synthesis methods for 1-(2-fluorobenzoyl)-N-(3-methylphenyl)prolinamide, which could improve its efficiency and yield. Additionally, further studies could be conducted to investigate the potential side effects and toxicity of 1-(2-fluorobenzoyl)-N-(3-methylphenyl)prolinamide, which could inform its safe use in scientific research.
Métodos De Síntesis
1-(2-fluorobenzoyl)-N-(3-methylphenyl)prolinamide can be synthesized using a variety of methods, including the reaction of 2-fluorobenzoyl chloride with N-(3-methylphenyl)prolinamide in the presence of a base such as triethylamine. Other methods involve the use of different reagents and solvents to achieve the desired product. The synthesis of 1-(2-fluorobenzoyl)-N-(3-methylphenyl)prolinamide requires careful attention to detail and proper handling of the chemicals involved.
Aplicaciones Científicas De Investigación
1-(2-fluorobenzoyl)-N-(3-methylphenyl)prolinamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. 1-(2-fluorobenzoyl)-N-(3-methylphenyl)prolinamide has also been shown to have potential applications in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
1-(2-fluorobenzoyl)-N-(3-methylphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c1-13-6-4-7-14(12-13)21-18(23)17-10-5-11-22(17)19(24)15-8-2-3-9-16(15)20/h2-4,6-9,12,17H,5,10-11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVFLFWFOFKMCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2CCCN2C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-fluorobenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6051310.png)
![N-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B6051322.png)
![3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]propanamide](/img/structure/B6051324.png)
![2-(1-(4-methoxy-3-methylbenzyl)-4-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6051332.png)
![N-methyl-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-(2-pyridinyl)ethanamine](/img/structure/B6051358.png)

![N-(4-bromophenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B6051372.png)
![[1-(2-methoxybenzyl)-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B6051383.png)
![2-butyryl-7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6051387.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-2-[(4-methyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B6051407.png)
![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B6051412.png)
![1-[1-(3-fluorobenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6051420.png)
![N-[3-(1H-indol-2-yl)phenyl]-1-[(methylthio)acetyl]-3-piperidinecarboxamide](/img/structure/B6051425.png)
![2,2'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]bis(5-methylbenzoic acid)](/img/structure/B6051433.png)